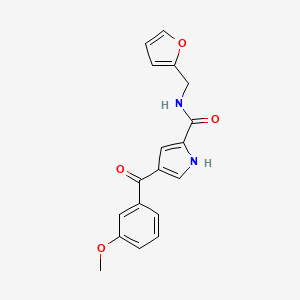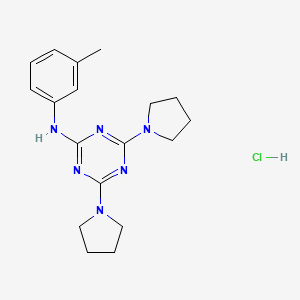![molecular formula C20H23N3OS B2536465 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide CAS No. 392240-91-4](/img/structure/B2536465.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide” is a compound that incorporates an adamantyl moiety . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
The molecular structure of adamantane derivatives can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR), Raman, and infrared spectroscopies . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations has also been appraised .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Aplicaciones Científicas De Investigación
Pharmacological Potential of Adamantane Derivatives
Adamantane-based compounds, such as amantadine and memantine, have shown significant pharmacological potential, particularly in the treatment of neurodegenerative diseases like dementia, Alzheimer's, and Parkinson's diseases. The structure-activity relationship studies indicate that derivatives of adamantane, including 1-fluoro- and 1-phosphonic acid adamantane derivatives, exhibit promising pharmacological activities exceeding those of well-known medications in this class. These insights highlight the potential research applications of adamantane derivatives in developing treatments for neurodegenerative conditions (Dembitsky et al., 2020).
Biological Significance of 1,3,4-Thiadiazole Derivatives
Compounds based on the 1,3,4-thiadiazole structure have been extensively studied for their wide range of pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antitumor, antiviral, and antidiabetic effects. The versatility and the potential for chemical modification make 1,3,4-thiadiazole derivatives a significant area of research in medicinal chemistry. This provides a context for investigating the specific thiadiazolyl compound for similar pharmacological properties (Yusuf & Jain, 2014).
Antitumor Applications of Benzothiazole Derivatives
Benzothiazole and its derivatives have been identified for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and notably antitumor effects. The structural simplicity of benzothiazole, coupled with its potential for serving as a ligand to various biomolecules, has made it an area of interest for developing therapies for cancer and other diseases. This suggests potential research applications of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide in cancer treatment, considering its structural relation to benzothiazoles (Kamal et al., 2015).
Propiedades
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-12-4-2-3-5-16(12)17(24)21-19-23-22-18(25-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-11H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSBOWBVWPKWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536386.png)
![methyl 3-[1-(3,5-dinitrophenyl)-N-(pyridin-2-yl)formamido]propanoate](/img/structure/B2536387.png)
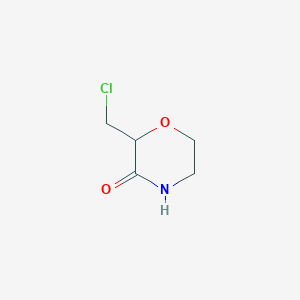
![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2536391.png)

![3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole](/img/structure/B2536397.png)
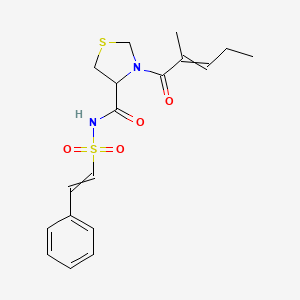
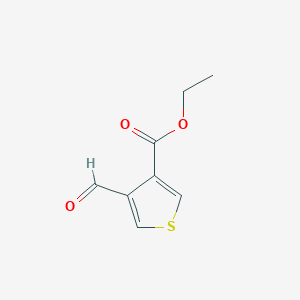
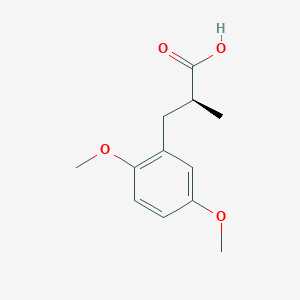
![Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2536401.png)
